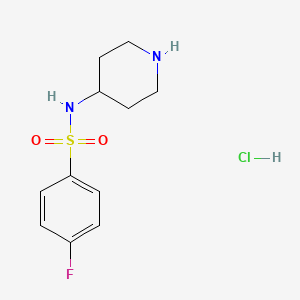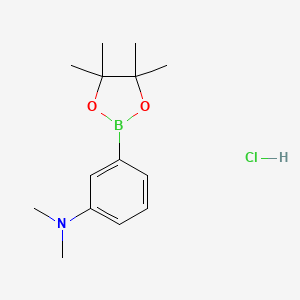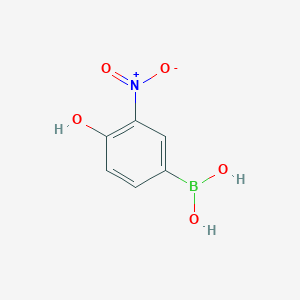
(4-Hydroxy-3-nitrophenyl)boronic acid
Overview
Description
(4-Hydroxy-3-nitrophenyl)boronic acid is an organic compound with the molecular formula C6H6BNO5 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a hydroxyl group at the 4-position and a nitro group at the 3-position
Mechanism of Action
Target of Action
The primary targets of (4-Hydroxy-3-nitrophenyl)boronic acid are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This compound is particularly effective in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Palladium–Carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the formation of carbon–carbon bonds. The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, is a key step in these pathways . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds, contributing to various chemical and biological processes .
Action Environment
The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which this compound plays a key role, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as temperature, pH, and the presence of other chemical groups .
Biochemical Analysis
Biochemical Properties
(4-Hydroxy-3-nitrophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound is known to interact with enzymes that possess active sites containing diol groups, such as serine proteases and glycosidases. The boronic acid group in this compound forms reversible covalent bonds with the diol groups in these enzymes, leading to enzyme inhibition. This interaction is crucial for studying the mechanisms of enzyme action and for developing enzyme inhibitors as potential therapeutic agents .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For example, this compound can inhibit the activity of kinases and phosphatases, leading to alterations in phosphorylation states and subsequent changes in cell signaling dynamics. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, particularly those containing diol groups. This compound acts as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and catalysis. The inhibition of enzyme activity by this compound can lead to changes in metabolic flux and alterations in cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods. The degradation of this compound can lead to a decrease in its inhibitory activity and changes in its effects on cellular function. Long-term studies in vitro and in vivo have shown that the stability of this compound is crucial for maintaining its biochemical activity and ensuring consistent experimental results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s activity plateaus or decreases at very high concentrations, indicating a limit to its efficacy and potential adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic activity. The interactions of this compound with enzymes such as kinases, phosphatases, and glycosidases are critical for understanding its role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to various cellular compartments. The localization and accumulation of this compound within cells can affect its activity and function, as well as its potential therapeutic effects. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through post-translational modifications and targeting signals. The localization of this compound within cells can influence its activity and function, as well as its interactions with other biomolecules. Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and optimizing its use in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-Hydroxy-3-nitrophenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic rather than boronic esters . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to give the corresponding alkyl or alkenylborane .
Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves the use of borate esters as precursors. These esters are made by dehydrating boric acid with alcohols. The process is scalable and can be optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (4-Hydroxy-3-nitrophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the boronic acid group to a borate ester or boronic anhydride.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can react with the hydroxyl group under acidic or basic conditions
Major Products:
Oxidation: Borate esters or boronic anhydrides.
Reduction: Aminophenylboronic acids.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used
Scientific Research Applications
(4-Hydroxy-3-nitrophenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used as a probe for detecting and quantifying biological molecules that interact with boronic acids.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Comparison with Similar Compounds
3-Nitrophenylboronic acid: Similar structure but with the nitro group at the 3-position.
4-Nitrophenylboronic acid: Similar structure but without the hydroxyl group.
Phenylboronic acid: The parent compound without any substituents.
Uniqueness: (4-Hydroxy-3-nitrophenyl)boronic acid is unique due to the presence of both hydroxyl and nitro groups, which confer distinct reactivity and properties. The hydroxyl group enhances its solubility and reactivity in aqueous environments, while the nitro group provides additional sites for chemical modification .
Properties
IUPAC Name |
(4-hydroxy-3-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQDFOXXEZKEPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)O)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656966 | |
| Record name | (4-Hydroxy-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-75-1 | |
| Record name | (4-Hydroxy-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1439165.png)
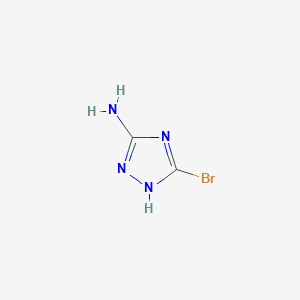
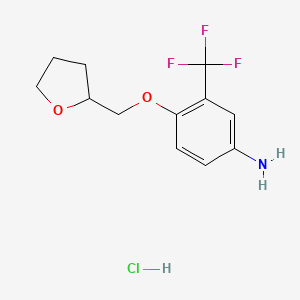
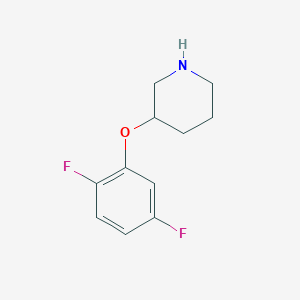
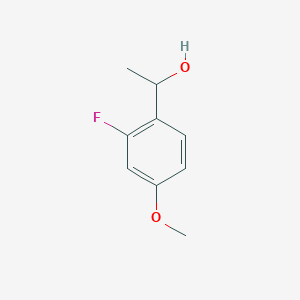
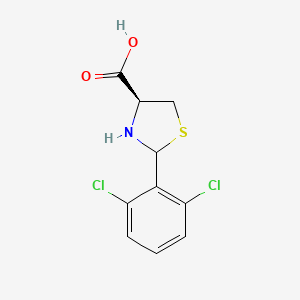
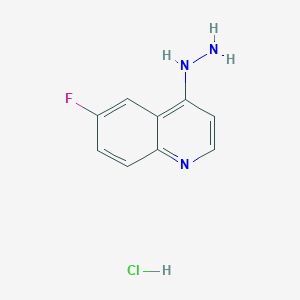

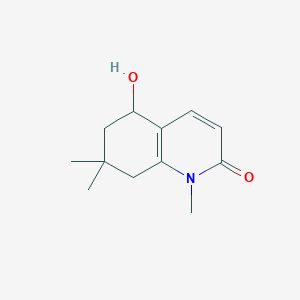
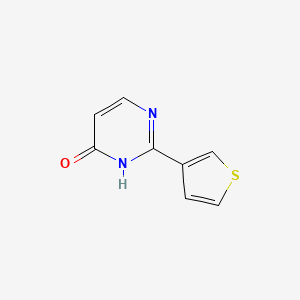
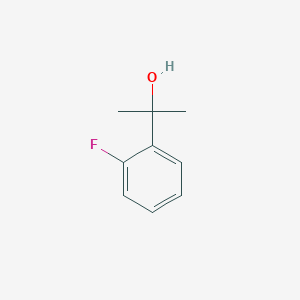
![(2E)-2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B1439186.png)
